molecular formula C19H22O4 B289751 Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate

Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate

Cat. No. B289751
M. Wt: 314.4 g/mol
InChI Key: BKXQPVPFNODCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate is a chemical compound that belongs to the class of azulene derivatives. It has been widely used in scientific research due to its unique chemical and physical properties.

Mechanism of Action

The mechanism of action of Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate is not fully understood. However, it is believed to exert its biological activity through the modulation of various signaling pathways. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to protect cells from oxidative stress and prevent cell death. Additionally, it has been shown to have potential anticancer activity, although further studies are needed to elucidate its mechanism of action.

Advantages and Limitations for Lab Experiments

Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily stored. However, it has some limitations, including low solubility in water and limited information on its toxicity.

Future Directions

There are several future directions for the research on Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate. One potential direction is to explore its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases. Another direction is to investigate its potential as a photosensitizer for photodynamic therapy. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for improved yield and purity.

Synthesis Methods

The synthesis of Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate involves the reaction of azulene with diethyl malonate in the presence of a catalyst. The reaction is carried out in an organic solvent under controlled conditions. The yield of the product is generally high, and the purity can be improved by recrystallization.

Scientific Research Applications

Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate has been used in various scientific research studies. It has been shown to exhibit antioxidant, anti-inflammatory, and analgesic properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Additionally, it has been used as a building block for the synthesis of other compounds with potential biological activity.

properties

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

diethyl 4,6,8-trimethylazulene-1,3-dicarboxylate

InChI

InChI=1S/C19H22O4/c1-6-22-18(20)14-10-15(19(21)23-7-2)17-13(5)9-11(3)8-12(4)16(14)17/h8-10H,6-7H2,1-5H3

InChI Key

BKXQPVPFNODCNO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C2C1=C(C=C(C=C2C)C)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CC(=C2C1=C(C=C(C=C2C)C)C)C(=O)OCC

Origin of Product

United States

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